Physicochemical and Structural Differentiation vs. the Unsubstituted Phenyl Analog (CAS 2034308-91-1)
The target compound differs from its closest identified analog, Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034308-91-1), by a single ortho-chloro substituent on the 7-phenyl ring . This substitution increases molecular weight by 34.4 Da (421.9 vs. 387.5 g/mol) and introduces a halogen atom capable of forming orthogonal halogen-bonding interactions with protein targets—an interaction motif unavailable in the unsubstituted phenyl analog. The electron-withdrawing effect of chlorine (Hammett σₘ = +0.37) alters the electron density of the phenyl ring, predicting different π-stacking and hydrophobic packing characteristics in target binding pockets. Class-level fragment screening data for 1,4-acylthiazepanes against BET bromodomains has demonstrated that N-acyl substitution identity is a critical determinant of binding affinity and selectivity [1].
| Evidence Dimension | Molecular weight and halogen substitution (physicochemical & structural differentiation) |
|---|---|
| Target Compound Data | MW 421.9 g/mol; 2-chlorophenyl substituent present; Molecular Formula C₂₀H₂₀ClNO₅S |
| Comparator Or Baseline | Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034308-91-1): MW 387.5 g/mol; unsubstituted phenyl; Molecular Formula C₂₀H₂₁NO₅S |
| Quantified Difference | ΔMW = +34.4 Da; presence vs. absence of ortho-chloro (C-Cl bond for halogen bonding); estimated ΔlogP ≈ +0.7 to +0.9 (calculated, based on πCl substituent constant) |
| Conditions | In silico comparison based on authoritative database molecular formulae and SMILES (no biological assay context available for the specific compound pair) |
Why This Matters
The ortho-chloro substitution provides a handle for halogen-bond-mediated target recognition that the unsubstituted phenyl analog cannot engage, making the two compounds non-fungible in target-based screening campaigns.
- [1] Johnson JA, Nicolaou CA, Kirberger SE, Pandey AK, Hu H, Pomerantz WCK. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med Chem Lett. 2019;10(12):1648-1654. PMCID: PMC6912871. View Source
